
4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine is a complex organic compound that features a unique structure combining a fluorophenyl group, a naphthyl group, and an imidazole ring attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: This step often involves the condensation of a naphthylamine derivative with a suitable aldehyde and an ammonium acetate in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole intermediate.
Attachment to the Pyridine Ring: The final step involves the coupling of the imidazole derivative with a pyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Science: In materials science, its electronic properties are crucial. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic devices.
類似化合物との比較
Similar Compounds
- 4-(4-(4-Chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
- 4-(4-(4-Bromophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
- 4-(4-(4-Methylphenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
Uniqueness
4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H16FN3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
4-[4-(4-fluorophenyl)-2-naphthalen-1-yl-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C24H16FN3/c25-19-10-8-17(9-11-19)22-23(18-12-14-26-15-13-18)28-24(27-22)21-7-3-5-16-4-1-2-6-20(16)21/h1-15H,(H,27,28) |
InChIキー |
MDQQAIUZIATVCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


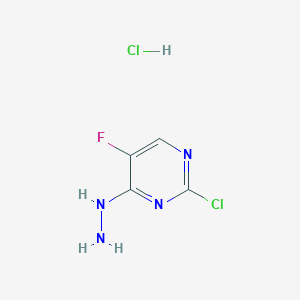



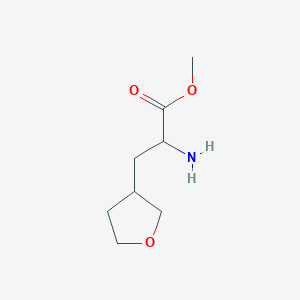
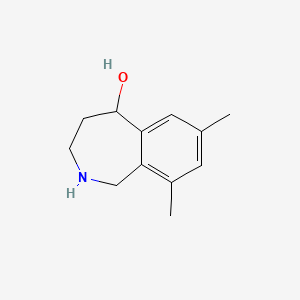
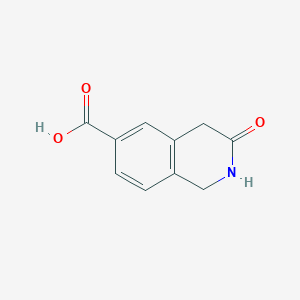
![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)

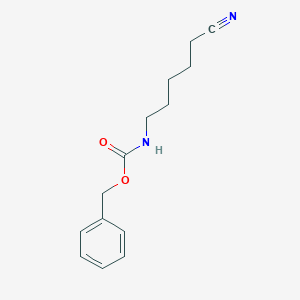
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

